5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340285
InChI: InChI=1S/C12H12ClNO3S/c1-7-4-5-10(6-11(7)18(13,15)16)12-8(2)14-17-9(12)3/h4-6H,1-3H3
SMILES: CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)Cl
Molecular Formula: C12H12ClNO3S
Molecular Weight: 285.75 g/mol

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC13340285

Molecular Formula: C12H12ClNO3S

Molecular Weight: 285.75 g/mol

* For research use only. Not for human or veterinary use.

5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride -

Specification

Molecular Formula C12H12ClNO3S
Molecular Weight 285.75 g/mol
IUPAC Name 5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C12H12ClNO3S/c1-7-4-5-10(6-11(7)18(13,15)16)12-8(2)14-17-9(12)3/h4-6H,1-3H3
Standard InChI Key XMARVFSWDHTTLC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)Cl

Introduction

The compound 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an isoxazole ring substituted with methyl groups. Sulfonyl chlorides are widely utilized in organic synthesis, particularly in the preparation of sulfonamides, which are biologically active compounds with applications in medicinal chemistry, agrochemicals, and materials science.

Structural Features

This compound consists of:

  • A sulfonyl chloride group (-SO₂Cl): A reactive functional group commonly used in electrophilic substitution reactions.

  • An isoxazole ring: A five-membered heterocyclic structure containing oxygen and nitrogen atoms, substituted at positions 3 and 5 with methyl groups.

  • A benzene ring: Substituted at position 2 with a methyl group and at position 1 with the sulfonyl chloride group.

The molecular structure enables potential reactivity in nucleophilic substitution and cycloaddition reactions, making it a versatile intermediate in synthetic chemistry.

3.1. Synthetic Utility

Sulfonyl chlorides like this compound are key intermediates for:

  • Synthesis of sulfonamides, which exhibit antimicrobial, anticancer, and anti-inflammatory properties.

  • Preparation of sulfonate esters, used as leaving groups in organic reactions.

3.2. Biological Relevance

Although specific biological data for this compound is limited, derivatives of sulfonyl chlorides and isoxazoles have been extensively studied for their pharmacological activities:

  • Isoxazole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties .

  • Sulfonamides derived from similar compounds have shown promising results as enzyme inhibitors and therapeutic agents .

Synthesis

The synthesis of such compounds typically involves:

  • Preparation of the isoxazole ring: Through cycloaddition reactions using nitrile oxides and alkynes or alkenes.

  • Attachment of the sulfonyl chloride group: Via sulfonation of benzene derivatives followed by chlorination.

For example:

  • Isoxazole derivatives can be synthesized using nitrile oxides generated in situ from aldoximes .

  • Sulfonation reactions involve treating aromatic compounds with chlorosulfonic acid or sulfur trioxide to introduce the -SO₂Cl group .

Analytical Characterization

Standard characterization techniques for this compound include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like -SO₂Cl through characteristic absorption bands.

  • X-ray Crystallography: For precise structural determination.

Potential Research Directions

Given its structural features, this compound could be investigated further for:

  • Medicinal Chemistry: Development of new sulfonamide-based drugs targeting specific enzymes or receptors.

  • Catalysis: Use as a precursor for catalysts due to its reactive sulfonyl chloride group.

  • Material Science: Exploration as a building block for polymers or advanced materials.

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